parathyroid hormone (3-84)
Description
Significance of Parathyroid Hormone (3-84) as a Subject of Academic Inquiry
The significance of PTH (3-84) in research stems from the discovery that it is not inert but possesses distinct biological activities, primarily as an antagonist to the full-length PTH (1-84). oup.comnih.govoup.com Scientific investigations have demonstrated that PTH (3-84) can inhibit the biological actions of PTH (1-84). nih.govoup.com For instance, in renal cytochemical bioassays, a five-fold molar excess of human PTH (3-84) was shown to completely block the activity of intact human PTH (1-84). nih.govoup.com This finding suggests that PTH (3-84) can act as a potent inhibitor of the classical effects of parathyroid hormone.
Furthermore, research indicates that PTH (3-84) is significantly more potent as a PTH inhibitor than other previously studied synthetic antagonists. nih.govoup.com This has led to the hypothesis that the physiological regulation of calcium and bone metabolism may involve a complex interplay between the agonistic actions of PTH (1-84) on the PTH1R and the antagonistic or distinct actions of C-terminal fragments like PTH (3-84) mediated through a separate, yet-to-be-fully-characterized C-terminal PTH receptor. bioscientifica.comoup.com This potential for a dual-receptor system adds a layer of complexity to parathyroid physiology and has made PTH (3-84) a key focus for understanding the complete picture of mineral homeostasis.
Overview of Research Paradigms and Unresolved Questions Concerning Parathyroid Hormone (3-84)
The study of PTH (3-84) employs a variety of research paradigms. Early research involved the synthesis of human PTH (3-84) in Escherichia coli for use in in vitro studies. nih.govoup.com Renal cytochemical bioassays have been instrumental in demonstrating the inhibitory effects of PTH (3-84) on the biological activity of PTH (1-84). nih.govoup.com Animal models, such as those using rats, have been employed to investigate the in vivo effects of PTH fragments on bone mass and architecture. medscape.org
Despite the progress made, several unresolved questions continue to drive research on PTH (3-84). A major focus is the definitive identification and characterization of the putative C-terminal PTH receptor through which fragments like PTH (3-84) are believed to exert their effects. yu.ac.kr The precise physiological and pathophysiological significance of the ratio between circulating PTH (1-84) and PTH (3-84) remains an area of active investigation, particularly in conditions like chronic kidney disease where this balance is altered. physiology.orgyu.ac.krkidney.org Furthermore, the exact mechanisms by which continuous versus intermittent exposure to different PTH forms influences bone remodeling are still being elucidated. nih.gov Understanding how PTH (3-84) and other fragments modulate the anabolic versus catabolic effects of PTH on bone is a key area of ongoing research with potential therapeutic implications. bioscientifica.com
Interactive Data Table: Comparison of PTH (1-84) and PTH (3-84)
| Feature | Parathyroid Hormone (1-84) | Parathyroid Hormone (3-84) |
| Primary Function | Agonist, increases blood calcium | Antagonist of PTH (1-84) activity |
| Receptor Binding | Binds to and activates PTH1R | Does not bind to PTH1R; acts via a putative C-terminal receptor |
| Biological Activity | Stimulates bone resorption and formation, increases renal calcium reabsorption | Inhibits the biological actions of PTH (1-84) |
| Origin | Secreted by parathyroid glands | Secreted by parathyroid glands and produced by peripheral metabolism of PTH (1-84) |
Properties
CAS No. |
117628-36-1 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Synonyms |
parathyroid hormone (3-84) |
Origin of Product |
United States |
Structural Biology and Synthetic Methodologies for Parathyroid Hormone 3 84
Endogenous Generation of Parathyroid Hormone (3-84) through Proteolytic Cleavage
Parathyroid hormone (PTH) undergoes a series of proteolytic cleavages to generate various fragments, including parathyroid hormone (3-84) [PTH(3-84)]. The biosynthesis of PTH begins with pre-pro-PTH, a 115-amino acid precursor. physiology.orgsemanticscholar.orgphysiology.org This initial product is rapidly converted to pro-PTH (90 amino acids) in the endoplasmic reticulum by the removal of a 25-amino acid signal sequence. semanticscholar.orgphysiology.org Subsequently, in the Golgi apparatus, a six-amino acid sequence is cleaved from the N-terminus of pro-PTH to yield the mature, biologically active 84-amino acid PTH, also known as PTH(1-84). semanticscholar.orgphysiology.org
The generation of PTH(3-84) and other N-terminally truncated fragments occurs through further proteolytic processing. This processing happens both within the parathyroid glands and in peripheral tissues, primarily the liver. physiology.orgoup.combioscientifica.com Within the parathyroid glands, enzymes like cathepsin B can cleave PTH, leading to the formation of fragments such as PTH(37-84) and other N-terminal fragments. physiology.orgphysiology.org The secretion of these fragments is regulated by extracellular calcium levels; higher calcium concentrations enhance the degradation of PTH(1-84) and the release of C-terminal fragments. physiology.orgoup.comoup.com
In peripheral tissues, the liver plays a significant role in the metabolism of PTH(1-84), breaking it down into smaller fragments. oup.comnih.gov While the liver clears N-terminal fragments, it does not clear C-terminal fragments like PTH(39-84). nih.gov This differential clearance contributes to the higher circulating levels of C-terminal fragments compared to the intact hormone. nih.govbiochemia-medica.com These C-terminal fragments, including species like PTH(7-84), are then primarily cleared by the kidneys. biochemia-medica.combiovendor.com The accumulation of these fragments is particularly pronounced in individuals with renal failure. physiology.orgbiovendor.com
Table 1: Key Proteolytic Cleavage Sites in PTH Processing
| Precursor/Hormone | Cleavage Site | Resulting Fragment(s) | Location of Cleavage |
| Pre-Pro-PTH | After residue 25 | Pro-PTH | Endoplasmic Reticulum |
| Pro-PTH | After residue 6 of Pro-PTH | PTH(1-84) | Golgi Apparatus |
| PTH(1-84) | Between residues 33-37 | N-terminal and C-terminal fragments | Peripheral Tissues (e.g., Liver) |
| PTH(1-84) | Various sites | PTH(7-84), PTH(37-84), etc. | Parathyroid Gland, Peripheral Tissues |
Research Methodologies for Synthetic Production of Parathyroid Hormone (3-84) and Analogues
The chemical synthesis of PTH(3-84) and its analogues is crucial for research into their biological functions. Solid-phase peptide synthesis (SPPS), particularly the Merrifield technique, has been a cornerstone in producing full-length PTH and its fragments. researchgate.netnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. researchgate.netacs.org For instance, the synthesis of human PTH(1-84) on a benzhydrylamine resin has been successfully reported, yielding a highly pure product after purification by high-performance liquid chromatography (HPLC). researchgate.net
More advanced techniques, such as native chemical ligation, have also been applied to synthesize human PTH. This method involves the assembly of smaller, more accessible peptide fragments. pnas.org For example, hPTH has been synthesized by ligating four separate peptide fragments. pnas.org This approach is particularly advantageous for producing analogues with non-proteogenic modifications. researchgate.net
Recombinant DNA technology offers another powerful method for producing PTH fragments. nih.gov Human PTH(3-84) and PTH(8-84) have been synthesized in Escherichia coli by transforming the bacteria with a plasmid containing the human preproPTH cDNA under the control of the lac promoter. oup.com The resulting peptides can then be extracted and purified using techniques like HPLC. nih.govoup.com This recombinant approach allows for the production of significant quantities of specific PTH fragments for detailed biological characterization. google.comgoogle.com
Table 2: Comparison of Synthetic Methodologies for PTH Fragments
| Methodology | Description | Advantages | Disadvantages | Key References |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain on a solid support. | Allows for precise control over the amino acid sequence and the incorporation of unnatural amino acids. | Can be challenging for very long peptides; may result in deletion or truncated sequences that require extensive purification. | researchgate.netnih.govacs.org |
| Native Chemical Ligation | Chemical ligation of unprotected peptide fragments in solution. | Enables the synthesis of large proteins from smaller, more easily synthesized peptides; allows for site-specific modifications. | Requires a cysteine or a cysteine-like residue at the ligation site, although cysteine-free methods are being developed. | pnas.orgresearchgate.net |
| Recombinant DNA Technology | Expression of the desired peptide in a host organism (e.g., E. coli). | Can produce large quantities of the peptide at a lower cost compared to chemical synthesis. | The peptide may require post-translational modifications that are not performed by the host organism; purification from cellular components can be complex. | nih.govoup.com |
Conformational Analysis and Structural Determinants of Parathyroid Hormone (3-84) Activity
The biological activity of PTH fragments is intimately linked to their three-dimensional structure. Conformational studies, primarily using techniques like circular dichroism (CD) spectroscopy and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, have provided insights into the solution structure of PTH and its analogues. nih.gov
Studies on N-terminally truncated fragments of human PTH, such as hPTH-(2-37), hPTH-(3-37), and hPTH-(4-37), have revealed the presence of helical structures. nih.gov Specifically, a C-terminal helix spanning from Met-18 to at least Leu-28 is a common feature in these peptides. nih.gov However, the helical structure in the N-terminal region is progressively lost with truncation, which correlates with a loss of biological activity. nih.gov The interaction between Leu-15 and Trp-23 contributes to a defined loop region from His-14 to Ser-17. nih.gov
The full-length PTH(1-84) and its bioactive fragment PTH(1-34) exhibit a flexible structure in solution, but adopt a more ordered conformation upon binding to the PTH receptor (PTH1R). nih.govbioscientifica.com The N-terminal region (residues 1-14) is crucial for receptor activation, while the C-terminal portion (residues 15-34) is primarily responsible for binding affinity. oup.comacs.org The formation of an alpha-helix in the N-terminal domain upon receptor interaction is considered critical for initiating the biological response. oup.combioscientifica.com For PTH(3-84), the absence of the first two amino acids prevents the proper conformational changes required for receptor activation, rendering it biologically inactive in terms of classical PTH actions. physiology.orgphysiology.org
Table 3: Structural Features of PTH Fragments and Their Functional Implications
| PTH Fragment | Key Structural Features | Functional Consequence | Key References |
| hPTH-(1-37) | N-terminal and C-terminal helical structures, defined loop region. | Full biological activity. | nih.gov |
| hPTH-(2-37) | Loss of some N-terminal helical structure. | Reduced biological activity. | nih.gov |
| hPTH-(3-37) | Further loss of N-terminal helical structure. | Complete loss of in vivo normocalcemic function. | nih.gov |
| hPTH-(4-37) | Significant loss of N-terminal helical structure. | Inactive. | nih.gov |
| PTH(1-84) | Flexible in solution, adopts helical conformation upon receptor binding. | Full biological activity. | nih.govbioscientifica.com |
| PTH(3-84) | Lacks the first two N-terminal amino acids, preventing proper receptor activation conformation. | Biologically inactive for classical PTH actions, but may have other effects. | physiology.orgphysiology.org |
Structure-Activity Relationship Studies of N-Terminally Truncated Parathyroid Hormone Fragments
Structure-activity relationship (SAR) studies have been instrumental in defining the roles of specific amino acid residues in PTH function. The N-terminal region of PTH is paramount for its classical biological activity, which is mediated through the PTH1R. physiology.orgnih.gov
The truncation of even the first two amino acids from the N-terminus of PTH leads to a dramatic loss of the hormone's ability to regulate blood calcium levels. nih.gov Specifically, while PTH(1-34) is a potent agonist of the PTH1R, fragments like PTH(3-34) are considered antagonists or very weak partial agonists. nih.govnih.gov Studies have shown that hPTH(3-84) has less than 1% of the biological activity of hPTH(1-84) but can act as a potent inhibitor of PTH action. oup.com
Interestingly, some N-terminally truncated fragments, while inactive in stimulating adenylyl cyclase, can still activate other signaling pathways. For example, bPTH(3-34)NH2 and hPTH(13-34)OH have been shown to activate protein kinase C (PKC) in certain cell types expressing human PTH1Rs. nih.gov This suggests that the structural requirements for activating different downstream signaling pathways may vary.
Furthermore, there is evidence for a distinct receptor, tentatively named the C-PTH receptor, that interacts with mid- and C-terminal regions of PTH. oup.comnih.gov This putative receptor could mediate biological effects of N-terminally truncated fragments that are independent of the PTH1R. oup.com For instance, fragments like PTH(7-84) have been shown to have biological actions that can counteract those of PTH(1-84). physiology.orgnih.gov
Table 4: Biological Activities of N-Terminally Truncated PTH Fragments
| Fragment | Receptor Interaction | Biological Activity | Key References |
| PTH(1-34) | PTH1R Agonist | Stimulates adenylyl cyclase and phospholipase C. | physiology.orgphysiology.org |
| PTH(3-34) | PTH1R Antagonist/Weak Partial Agonist | Inhibits PTH(1-84) action; can stimulate PKC in some systems. | nih.govoup.comnih.gov |
| PTH(7-84) | Binds to putative C-PTH receptor; may interact with PTH1R in a complex manner. | Can counteract the calcemic effects of PTH(1-84). | physiology.orgbiochemia-medica.comnih.gov |
| hPTH(13-34) | PTH1R Weak Partial Agonist | Can stimulate PKC activity. | nih.gov |
Molecular and Cellular Mechanisms of Action of Parathyroid Hormone 3 84
Receptor Binding Kinetics and Specificity of Parathyroid Hormone (3-84)
The interaction of PTH (3-84) with cellular receptors is a key determinant of its biological activity. This interaction differs significantly from that of the full-length hormone, suggesting the existence of unique binding sites and receptor types.
The classical actions of PTH are mediated through the Parathyroid Hormone Receptor 1 (PTHR1), a G protein-coupled receptor. nih.govjournalbonefragility.com PTH (1-84) and its N-terminal fragment, PTH (1-34), are full agonists of PTHR1, binding with high affinity and activating downstream signaling pathways. oup.comphysiology.org The N-terminal region of PTH is essential for this interaction and subsequent receptor activation. physiology.org
In contrast, C-terminal fragments like PTH (3-84) and PTH (7-84) exhibit different binding kinetics and functional effects at the PTHR1. physiology.orgbiochemia-medica.com These fragments can bind to the PTHR1 but lack the ability to activate it in the same manner as the full-length hormone. biochemia-medica.com Instead, they can act as competitive antagonists, blocking the action of PTH (1-84). biochemia-medica.com Some studies suggest that N-terminally truncated PTH peptides may even promote the internalization of PTHR1 through a mechanism independent of β-arrestin. oup.com
| Ligand | Interaction with PTHR1 | Primary Effect |
|---|---|---|
| PTH (1-84) | High-affinity binding and activation | Agonist |
| PTH (1-34) | High-affinity binding and activation | Agonist |
| PTH (3-84) | Binding, but limited activation | Potential antagonist/modulator |
| PTH (7-84) | Binding, but limited activation | Antagonist |
Compelling evidence points to the existence of a novel receptor that specifically recognizes the C-terminal portion of PTH, often referred to as the C-terminal PTH receptor (CPTHR). oup.comnih.gov This receptor is distinct from the PTHR1 and is abundantly expressed in bone cells, particularly osteocytes. oup.comnih.gov
Research has focused on identifying the specific amino acid residues within the C-terminal region of PTH that are critical for binding to the CPTHR. Studies using synthetic PTH peptides have identified key domains and residues necessary for high-affinity binding. oup.comnih.gov For instance, specific amino acids within the PTH sequence, including the tripeptide sequence Arg25-Lys26-Lys27, the dibasic sequence Lys53-Lys54, and residues Asn57, Lys65, and Lys72, have been shown to be crucial for optimal binding to the CPTHR. oup.comnih.gov The binding of C-terminal fragments to this putative receptor has been linked to the regulation of bone cell survival and communication. nih.gov
Regulation of Gene Expression by Parathyroid Hormone (3-84)
While research on the direct regulation of gene expression by parathyroid hormone (3-84) [PTH(3-84)] is not as extensive as that for full-length PTH(1-84), emerging evidence suggests its potential involvement in modulating gene transcription. PTH(1-84) is known to influence the expression of a wide array of genes in bone cells, which are crucial for bone remodeling. This regulation is mediated through the activation of transcription factors like activator protein-1 (AP-1), RUNX2, and cAMP response element binding protein (CREB). nih.gov Much of this genetic regulation by PTH(1-84) is dependent on the protein kinase A (PKA) pathway. nih.gov However, PTH can also stimulate the protein kinase C (PKC) pathway, which is linked to the proliferation of osteoblastic and kidney cells. nih.gov
Given that PTH(3-84) is a truncated form of PTH(1-84), its effects on gene expression are likely intertwined with the signaling pathways it modulates. For instance, in SaOS-2 cells, a human osteosarcoma cell line, the C-terminal fragment PTH(53-84) has been shown to increase the mRNA levels of alkaline phosphatase and osteocalcin, both markers of osteoblast activity. viamedica.pl While not PTH(3-84) specifically, this finding suggests that C-terminal fragments can influence gene expression related to bone formation.
Furthermore, the broader family of PTH-related proteins (PTHrP) has been shown to regulate gene expression through various promoters and transcription factors. bioscientifica.com For example, in primary human keratinocytes, epidermal growth factor (EGF)-like ligands can activate PTHrP gene expression via the ras/MAP kinase pathway and the Ets transcription factor-binding site. bioscientifica.com This complex regulation of the PTHrP gene hints at the potential for various PTH fragments, including PTH(3-84), to have nuanced effects on gene transcription in different cell types.
| Cell Type | PTH Fragment | Gene(s) Regulated | Effect |
| SaOS-2 cells | PTH(53-84) | Alkaline Phosphatase, Osteocalcin | Increased mRNA levels |
| Primary human keratinocytes | PTHrP | PTHrP | Activated by EGF-like ligands |
Comparative Mechanistic Analysis: Parathyroid Hormone (3-84) versus Full-Length PTH and Other Fragments
The biological activity of parathyroid hormone is critically dependent on its structure, with different fragments exhibiting distinct mechanistic properties. journalbonefragility.com Full-length PTH(1-84) is the primary biologically active form, exerting its effects by binding to and activating the PTH1R. journalbonefragility.comphysiology.org The N-terminal region (specifically amino acids 1-34) is essential for this activation, initiating downstream signaling cascades that regulate calcium and phosphate (B84403) homeostasis. journalbonefragility.comoup.com
In contrast, PTH(3-84) lacks the first two amino acids, which significantly impairs its ability to activate the PTH1R in the classical manner. oup.com While it can still bind to the receptor, its primary role appears to be that of an antagonist or a modulator of full-length PTH signaling. physiology.org This is a key difference from N-terminal fragments like PTH(1-34) (teriparatide), which is a potent agonist at the PTH1R and is used clinically for its anabolic effects on bone. nih.gov
Other C-terminal fragments also display unique activities. For instance, PTH(7-84) is another N-terminally truncated fragment that has been shown to have biological effects, often opposing those of PTH(1-84). physiology.org Its accumulation is noted in patients with renal failure. physiology.orgphysiology.org There is also evidence for a distinct C-terminal PTH receptor (C-PTHR) that may be activated by certain C-terminal fragments, leading to different cellular responses, such as apoptosis in osteocytes. physiology.org
The metabolism of PTH(1-84) in the liver and parathyroid glands generates a variety of these fragments. physiology.orgphysiology.org The ratio of full-length PTH to its fragments in circulation can be influenced by factors such as serum calcium levels, further adding to the complexity of PTH physiology. oup.com
Biological Effects of Parathyroid Hormone 3 84 in Preclinical and in Vitro Models
Effects on Osteoblast and Osteoclast Function in Bone Remodeling Models
The influence of PTH (3-84) on bone remodeling is multifaceted, involving intricate interactions with both osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells. Unlike the well-characterized effects of N-terminal PTH fragments, the actions of C-terminal fragments are mediated through a distinct receptor, suggesting a separate regulatory pathway for bone cell function. nih.govoup.com
Modulation of Osteoblast Proliferation and Differentiation
The impact of PTH (3-84) on osteoblast proliferation and differentiation appears to differ significantly from that of full-length PTH. While intermittent administration of PTH (1-84) or its N-terminal fragment PTH (1-34) is known to stimulate osteoblastogenesis and bone formation, the role of C-terminal fragments is less clear and may be inhibitory or modulatory. nih.govoup.com
One in vitro study using osteoblastic cells (OHS cells) found that, unlike PTH (1-84) and PTH (1-34), human PTH (3-84) at physiological concentrations did not stimulate the expression of Sox-4 mRNA, a gene associated with osteoblast differentiation. nih.gov This suggests that the (3-84) fragment lacks the direct osteogenic differentiation capacity seen with N-terminal-containing PTH molecules that act via the classical type 1 PTH receptor (PTH1R). nih.gov However, research on the related C-terminal fragments of parathyroid hormone-related peptide (PTHrP), such as PTHrP (107-139), has shown that they can promote bone formation and increase osteoblastic viability, indicating that C-terminal domains can possess anabolic properties, though they may act through different signaling pathways. nih.govisciii.es
Impact on Osteoclastogenesis and Resorptive Activity
The effects of PTH C-terminal fragments on the formation and activity of osteoclasts are complex and appear to be largely indirect, mediated through osteoblasts. One study demonstrated that various C-terminal PTH fragments could stimulate the formation of osteoclast-like cells from hematopoietic precursors. oup.com Notably, this effect was observed even without osteoblasts present, with the effectiveness appearing to depend on the length of the fragment. oup.com The same study found that these fragments also stimulated bone-resorbing activity in cultures containing mature osteoclasts, but only when osteoblasts were also present. oup.com
Conversely, other research suggests that C-terminal fragments may have an inhibitory role in bone resorption. In vitro and in vivo studies have indicated that synthetic C-PTH fragments can inhibit bone resorption and promote the apoptosis (programmed cell death) of osteocytes. nih.gov Specifically, one experiment showed that while N-terminal PTH fragments stimulated the formation of osteoclast-like cells, the C-terminal fragment hPTH-(53–84) did not. oup.com This suggests that different C-terminal fragments may have varying effects on osteoclastogenesis. The administration of PTH-(7-84) in a rat model was found to antagonize the bone turnover effects of PTH-(1-84), further supporting the idea that C-terminal fragments can counteract the pro-resorptive actions of the full-length hormone. oup.com
Table 1: In Vitro Effects of PTH C-Terminal Fragments on Osteoclastogenesis
| Cell Model | PTH Fragment Studied | Observed Effect | Citation |
|---|---|---|---|
| Mouse Hemopoietic Blast Cells | C-terminal PTH fragments | Stimulated osteoclast-like cell formation. | oup.com |
| Mouse Bone Cell Culture | C-terminal PTH fragments | Stimulated bone resorption (osteoblast presence required). | oup.com |
| Coculture of mouse bone marrow and osteoblastic cells | hPTH-(53–84) | Did not stimulate osteoclast-like cell formation. | oup.com |
| Rat Model of Renal Failure | PTH-(7-84) | Antagonized the bone turnover effects of PTH-(1-84). | oup.com |
Mechanistic Insights into Bone Matrix Homeostasis
The biological activities of PTH (3-84) and other C-terminal fragments are believed to be mediated by a specific C-terminal PTH receptor (CPTHR), which is distinct from the well-known PTH1R that binds the N-terminal portion of the hormone. nih.govoup.com The existence of this separate receptor implies a dual-control system for regulating bone matrix homeostasis, where the balance between circulating full-length PTH and its C-terminal fragments may determine the net effect on bone. nih.gov
Activation of the CPTHR by C-terminal fragments appears to initiate signaling cascades that can oppose the actions triggered by PTH1R activation. nih.gov For instance, C-terminal fragments have been shown to antagonize the calcemic response to full-length PTH and inhibit bone resorption. nih.gov This antagonistic relationship suggests that C-terminal fragments play a crucial role in modulating the intensity and nature of the PTH signal, thereby contributing to the fine-tuning of bone remodeling. The cleavage of type I collagen by collagenase, an enzyme whose expression is increased by PTH acting on osteoblasts, is a necessary step for PTH-induced osteoclastic bone resorption. jci.org The role of C-terminal fragments in this specific process remains an area for further investigation.
Renal Tubular Cell Responses to Parathyroid Hormone (3-84)
The kidneys are a primary target for PTH, which regulates the excretion and reabsorption of calcium and phosphate (B84403). medscape.comnih.gov While the effects of PTH (1-84) on renal tubules are well-documented, specific data on the actions of the PTH (3-84) fragment are scarce. Research on the closely related C-terminal fragment PTH (7-84) provides the main insights into how this class of molecules might influence renal function.
Influence on Phosphate Reabsorption Mechanisms
Full-length PTH (1-84) acts on the proximal tubule to inhibit phosphate reabsorption, leading to increased phosphate excretion in the urine (phosphaturia). nih.govaimspress.com This is a key mechanism for regulating plasma phosphate levels. aimspress.com Evidence from animal models suggests that C-terminal fragments can oppose this effect. In parathyroidectomized rats with renal failure, the simultaneous administration of PTH (7-84) with PTH (1-84) was found to reduce the phosphaturic response to the full-length hormone by over 50%. tandfonline.com This indicates that C-terminal fragments may function to attenuate the phosphate-excreting action of intact PTH, potentially by competing for receptor binding or activating an opposing signaling pathway in renal tubular cells. tandfonline.com
Calcium Handling Modulation
Table 2: Effects of PTH C-Terminal Fragments on Renal Mineral Handling
| Model System | PTH Fragment Studied | Effect on Phosphate Reabsorption | Effect on Calcium Levels | Citation |
|---|---|---|---|---|
| Parathyroidectomized rats with renal failure | PTH (7-84) | Antagonized the phosphaturic effect of PTH (1-84). | Not specified. | tandfonline.com |
| Rats with moderate renal failure | PTH (7-84) | Not specified. | Antagonized the calcemic effect of PTH (1-84). | oup.com |
| General in vivo findings | Synthetic C-PTH fragments | Not specified. | Decreased serum calcium; antagonized calcemic response to PTH (1-84). | nih.gov |
Parathyroid Gland Cell Regulation and Feedback Mechanisms
The secretion of parathyroid hormone is intricately regulated by a negative feedback loop primarily driven by extracellular calcium concentrations. nih.govclevelandclinic.org This process is mediated by the calcium-sensing receptor (CaSR) located on the surface of parathyroid cells. physiology.orgmdpi.comrevistanefrologia.com When extracellular calcium levels are high, the CaSR is activated, which in turn inhibits the secretion of the biologically active, full-length PTH (1-84). nih.govphysiology.org Concurrently, this activation appears to promote the intracellular cleavage of PTH (1-84) and the subsequent release of N-terminally truncated fragments. physiology.org
Table 1: Regulation of Parathyroid Hormone Secretion
| Regulator | Effect on PTH (1-84) Secretion | Effect on PTH Fragment Generation | Primary Receptor Involved |
|---|---|---|---|
| Low Extracellular Calcium | Stimulation | Decreased | Calcium-Sensing Receptor (CaSR) |
| High Extracellular Calcium | Inhibition | Increased | Calcium-Sensing Receptor (CaSR) |
| Phosphate | Stimulation | Not fully elucidated | Indirect effects and possibly CaSR modulation |
| Calcitriol (Active Vitamin D) | Inhibition | Not fully elucidated | Vitamin D Receptor (VDR) |
This table provides an interactive overview of the key regulators of parathyroid hormone secretion. Select a regulator to see its effects.
Effects on Other Endocrine and Non-Endocrine Systems (e.g., CNS, if supported by research)
The influence of parathyroid hormone on systems beyond classical mineral and bone metabolism, such as the central nervous system (CNS), is increasingly recognized. bioscientifica.com Clinical conditions of PTH excess, such as hyperparathyroidism, are often associated with neurological and psychiatric symptoms, including depression, fatigue, and cognitive impairment, sometimes referred to as "brain fog". clevelandclinic.org This suggests that PTH or its fragments may cross the blood-brain barrier and exert direct effects within the CNS.
Receptors for PTH and related peptides are found in various brain regions, including the hypothalamus. bioscientifica.combiorxiv.org Research has explored the neuroendocrine roles of PTH-like peptides in regulating the hypothalamo-pituitary axis. bioscientifica.com For instance, PTH has been shown to influence hypothalamic dopamine (B1211576) metabolism and the release of pituitary hormones like prolactin. bioscientifica.com
However, specific research delineating the direct effects of the PTH (3-84) fragment on the CNS or other endocrine systems is limited. In vitro studies on rat hippocampal organotypic cultures have shown that while the active N-terminal fragment PTH (1-34) can induce neurotoxicity, an inactive C-terminal fragment, PTH (39-84), did not produce such adverse effects. This suggests that the C-terminal portion of the PTH molecule may not share the same neurotoxic potential as the N-terminal region. The specific actions of PTH (3-84) within the CNS, including its potential interaction with the hypothalamic-pituitary-adrenal (HPA) axis, remain to be elucidated. nih.gov
Studies in Genetically Modified Animal Models and Induced Disease Models for Mechanistic Insights
Genetically modified animal models and induced disease models are crucial for dissecting the physiological and pathophysiological roles of hormones and their fragments.
Genetically Modified Models: Mice with a targeted deletion of the PTH gene (Pth-null mice) have been instrumental in understanding the consequences of PTH deficiency. These animals typically exhibit hypocalcemia, hyperphosphatemia, and increased trabecular bone volume due to reduced bone turnover. nih.govoup.comoup.com While these models provide a platform to study the effects of PTH replacement, studies specifically administering PTH (3-84) to Pth-null mice to investigate its independent actions or its ability to modulate the effects of PTH (1-84) are not yet prevalent in the literature.
Induced Disease Models: Animal models of chronic kidney disease (CKD), often induced by 5/6 nephrectomy, are characterized by secondary hyperparathyroidism and a significant accumulation of circulating PTH fragments, including those of the C-terminal variety. mdpi.comnih.gov This accumulation is due to both increased secretion from the hyperplastic parathyroid glands and decreased renal clearance. nih.gov In these uremic models, there is a state of skeletal resistance to the calcemic actions of PTH. physiology.org It has been proposed that the accumulation of antagonistic C-terminal fragments, such as PTH (7-84), contributes to this resistance by competing with the full-length hormone at its receptor or by acting through a separate C-terminal receptor. physiology.orgnih.govphysiology.org
While PTH (3-84) has been synthesized and identified as a PTH antagonist in in vitro assays, its specific role and mechanistic actions in the context of CKD-induced secondary hyperparathyroidism have been primarily inferred from studies on the broader class of C-terminal fragments. Direct in vivo studies administering PTH (3-84) to these animal models are needed to clarify its precise contribution to the pathophysiology of mineral and bone disorders in CKD.
Table 2: Key Findings in Animal Models Relevant to PTH Fragments
| Animal Model | Key Characteristics | Relevance to PTH (3-84) Research |
|---|---|---|
| Pth-null Mice | Hypocalcemia, hyperphosphatemia, increased bone volume, absent PTH. nih.govoup.comoup.com | Potential model to test the direct, independent effects of PTH (3-84) administration. |
| Uremic Rat Model (e.g., 5/6 Nephrectomy) | Secondary hyperparathyroidism, accumulation of PTH fragments, skeletal resistance to PTH. mdpi.comnih.govphysiology.org | Provides a context to study the antagonistic effects of C-terminal fragments like PTH (3-84) in a disease state. |
This interactive table summarizes animal models used in parathyroid hormone research. Click on a model to learn more about its characteristics and relevance.
Analytical and Methodological Approaches in Parathyroid Hormone 3 84 Research
Biochemical and Biophysical Characterization Techniques
A cornerstone of PTH (3-84) research lies in the precise biochemical and biophysical characterization of the molecule. These techniques are essential for confirming the identity, purity, and structural integrity of synthetic or recombinant fragments, as well as for quantifying their interactions with their molecular targets.
Chromatographic and Spectroscopic Methods for Purity and Structural Assessment
High-performance liquid chromatography (HPLC) is a fundamental technique for the purification and assessment of the purity of PTH (3-84). nih.gov Reverse-phase HPLC, in particular, is effective in separating PTH (3-84) from other closely related fragments, such as PTH (8-84). nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for both the purification and structural confirmation of PTH fragments. uliege.be These methods provide precise molecular weight information, which aids in confirming the correct amino acid sequence and identifying any post-translational modifications.
Ligand Binding Assays and Receptor Affinity Determinations
To understand the biological function of PTH (3-84), it is critical to determine its binding affinity for its receptors. Ligand binding assays are routinely used for this purpose. These assays often employ a radiolabeled form of a PTH analog, such as 125I-labeled [Nle8,18,Tyr34]bovine PTH-(1–34)NH2, to compete with unlabeled ligands like PTH (3-84) for binding to cells or membranes expressing the PTH/PTHrP receptor. physiology.org The results of these competition binding assays allow for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the ligand's binding affinity.
Studies have shown that N-terminally truncated peptides such as PTH (3-34) and PTH (7-34) bind to the PTH1 receptor with considerably lower affinity than the full-length PTH (1-34). oup.com For instance, one study demonstrated that hPTH-(3-84) possesses significant PTH antagonist activity, suggesting it binds to the receptor but fails to elicit a full biological response. nih.govoup.com
| Ligand | Receptor | Assay Type | Key Finding |
| hPTH-(3-84) | PTH Receptor | Competition Binding Assay | Exhibits high PTH antagonist activity, suggesting receptor binding. nih.govoup.com |
| PTH-(3-34) | PTH1 Receptor | Competition Binding Assay | Binds with lower affinity compared to PTH-(1-34). oup.com |
Advanced Mass Spectrometry for Fragment Identification and Characterization
Advanced mass spectrometry (MS) techniques have become indispensable for the identification and detailed characterization of PTH (3-84) and other circulating PTH fragments. thermofisher.com Traditional immunoassays often lack the specificity to distinguish between intact PTH and its various fragments. thermofisher.combiochemia-medica.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) allows for the accurate identification of PTH forms based on their mass-to-charge ratio and fragmentation patterns. nih.gov
LC-HRMS methods have been developed to unequivocally identify and quantify a range of PTH fragments in serum, including PTH (28-84), PTH (34-84), and PTH (37-84), among others. nih.govresearchgate.net These techniques have revealed that the concentrations of these fragments increase significantly with the decline of renal function. nih.govnih.govresearchgate.net
Selected-reaction monitoring–mass spectrometric immunoassay (SRM-MSIA) is another highly sensitive and selective method for the concurrent detection and quantification of full-length PTH and its variants, including PTH (34-84). thermofisher.com This approach combines immunocapture for enrichment with the specificity of mass spectrometry for precise quantification.
| Mass Spectrometry Technique | Application in PTH (3-84) Research | Key Advantages |
| LC-HRMS | Identification and quantification of PTH fragments in serum. nih.govnih.govresearchgate.net | High accuracy and ability to identify novel fragments. nih.gov |
| SRM-MSIA | Concurrent detection and quantification of PTH (1-84) and its variants. thermofisher.com | High sensitivity and selectivity. thermofisher.com |
| LC-MS/MS | Development of methods for PTH fragment quantitation. uliege.be | Can be adapted for routine clinical use. uliege.be |
Cell-Based Assays for Signaling and Functional Activity
To move beyond simple binding and delve into the functional consequences of receptor engagement by PTH (3-84), a variety of cell-based assays are employed. These assays measure the downstream signaling events and physiological responses initiated by the ligand-receptor interaction.
Reporter Gene Assays and Gene Expression Profiling
Reporter gene assays are valuable tools for quantifying the activation of specific signaling pathways. In the context of PTH research, cells are often engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling molecule, such as cyclic AMP (cAMP). For instance, HEK293 cells stably expressing the human PTH1R and a GloSensor cAMP reporter can be used to monitor intracellular cAMP production in response to PTH analogs. harvard.edu This allows for the determination of a compound's potency (EC50) and efficacy (Emax) in activating the cAMP pathway. pnas.org
While direct gene expression profiling in response to PTH (3-84) is a plausible area of investigation, the current body of literature more frequently focuses on the immediate downstream signaling events.
Intracellular Calcium and Cyclic AMP Measurement
The PTH1 receptor is known to couple to at least two major signaling pathways: the adenylyl cyclase-cAMP pathway and the phospholipase C-intracellular calcium ([Ca2+]i) pathway. physiology.org Therefore, measuring changes in intracellular cAMP and calcium are primary methods for assessing the functional activity of PTH (3-84).
Cyclic AMP (cAMP) Measurement: The production of cAMP is a hallmark of PTH1 receptor activation by agonists. scielo.br Cell-based assays to measure cAMP accumulation are widely used to characterize the activity of PTH analogs. nih.govnih.gov These assays typically involve stimulating cells expressing the PTH receptor with the ligand of interest and then quantifying the amount of cAMP produced, often using immunoassays or, more recently, genetically encoded biosensors like FRET-based Epac sensors. pnas.org Studies have shown that while full-length PTH potently stimulates cAMP production, N-terminally truncated fragments like PTH (3-84) have significantly reduced or no agonistic activity in this pathway and can act as antagonists. nih.govoup.com
Intracellular Calcium ([Ca2+]i) Measurement: PTH can also induce a transient increase in intracellular calcium concentration. oup.com This is typically measured using fluorescent calcium indicators, such as Fura-2, in cells loaded with the dye. Upon stimulation with a PTH agonist, the change in fluorescence intensity is monitored, which corresponds to the change in [Ca2+]i. oup.com Research has demonstrated that PTH can induce calcium release from intracellular stores. oup.com The ability of PTH (3-84) to modulate this pathway is a key area of investigation to fully understand its biological profile.
| Signaling Pathway | Measurement Technique | Application in PTH (3-84) Research |
| Cyclic AMP (cAMP) | Immunoassays, FRET-based biosensors (e.g., GloSensor, Epac). harvard.edupnas.orgpnas.org | To determine the agonistic or antagonistic effects of PTH (3-84) on the adenylyl cyclase pathway. nih.gov |
| Intracellular Calcium ([Ca2+]i) | Fluorescent calcium indicators (e.g., Fura-2). oup.com | To assess the ability of PTH (3-84) to modulate calcium signaling. oup.com |
Cell Proliferation and Differentiation Assays (e.g., osteoblastic cells)
Research into the effects of Parathyroid Hormone (3-84) using cell-based assays has consistently shown the fragment to be biologically inert. In studies utilizing osteoblast-like cells, PTH (3-84) did not demonstrate the ability to stimulate the key signaling pathways or gene expression associated with osteoblast proliferation and differentiation.
One study specifically found that, unlike PTH (1-84) and PTH (1-34), human PTH (3-84) failed to stimulate the expression of Sox-4 messenger RNA (mRNA) in a human osteoblast-like cell line. researchgate.net Sox-4 is a transcription factor implicated as a downstream mediator of PTH effects in bone cells. researchgate.net Further investigation in skeletal and renal adenylate cyclase assays revealed that recombinant human PTH (3-84) was inert and acted as a very weak antagonist only at high concentrations. nih.gov This lack of activity in stimulating adenylate cyclase, a critical second messenger in PTH signaling, underscores its inability to initiate the downstream cellular responses that lead to proliferation and differentiation in osteoblastic cells.
Table 1: Summary of Findings for PTH (3-84) in Osteoblastic Cell Assays
| Assay Type | Cell Line | Target Measured | Finding for PTH (3-84) | Source |
|---|---|---|---|---|
| Gene Expression | Human osteoblast-like (OHS) | Sox-4 mRNA | No stimulation | researchgate.net |
In Vivo Animal Model Systems for Mechanistic Research
The use of in vivo animal models to study the specific mechanisms of Parathyroid Hormone (3-84) is not well-documented, primarily due to its observed lack of biological effect in foundational studies. While various rodent models are standard for evaluating the anabolic and catabolic actions of other PTH fragments, their application to PTH (3-84) has mainly served to confirm its inactivity.
Rodent Models (e.g., mice, rats, parathyroidectomy models)
In vivo studies using rat models have corroborated the inert nature of PTH (3-84) observed in vitro. nih.gov When administered to rats, recombinant human PTH (3-84) was found to be inert and did not demonstrate any antagonist activity against the effects of biologically active PTH fragments on plasma and urine calcium and phosphate (B84403) levels. nih.gov Parathyroidectomy (PTX) models, which create a state of hypoparathyroidism and are essential for studying PTH replacement, have not been specifically used to detail the mechanistic actions of PTH (3-84) because it does not elicit the physiological responses necessary for such research.
Pharmacokinetic and Pharmacodynamic Studies in Research Animals (focused on research tool characterization)
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiles for Parathyroid Hormone (3-84) as a research tool are scarce. The primary purpose of PK/PD studies is to correlate the concentration of a compound in the body over time with its physiological effect. As research has shown PTH (3-84) to be largely devoid of pharmacodynamic effects on calcium and phosphate metabolism in rats, extensive characterization has not been pursued. nih.gov The compound was found to be inert in vivo, indicating a lack of a measurable pharmacodynamic response, which is a prerequisite for a meaningful PK/PD analysis. nih.gov
Molecular Biology Techniques for Gene and Protein Expression Analysis
The application of molecular biology techniques to analyze changes in gene and protein expression following treatment with Parathyroid Hormone (3-84) is limited but consistent in its findings. The available data shows a lack of response at the transcriptional level in bone cells.
A key study utilized analysis of mRNA to determine that PTH (3-84) does not regulate the expression of the Sox-4 gene in human osteoblast-like cells. researchgate.net This is in stark contrast to PTH (1-84) and PTH (1-34), which significantly stimulated Sox-4 mRNA expression, highlighting the critical role of the N-terminal amino acids (1 and 2) in receptor activation and subsequent gene regulation. researchgate.net This lack of effect on gene expression is consistent with the fragment's inability to activate the PTH/PTHrP receptor and initiate intracellular signaling cascades. researchgate.net
Theoretical Frameworks, Research Gaps, and Future Directions for Parathyroid Hormone 3 84 Research
Unanswered Questions and Research Challenges
Despite significant advances in understanding the biology of PTH fragments, several critical questions and research challenges remain, particularly concerning PTH(3-84) and other C-terminal fragments.
Elucidation of Complete Signaling Pathways and Location Bias
A major research challenge is the complete elucidation of the intracellular signaling pathways activated by PTH(3-84) and other C-terminal fragments following their binding to the CPTHR. While the signaling cascades of the PTH1R, involving adenylyl cyclase/protein kinase A (PKA) and phospholipase C/protein kinase C (PKC) pathways, are well-established for N-terminal fragments, the downstream signaling events for C-terminal fragments are less clear. physiology.orgnih.gov It is known that PTH(1-84) can activate multiple signaling pathways, and it is plausible that C-terminal fragments like PTH(3-84) also trigger unique intracellular responses. oup.comphysiology.org
Furthermore, the concept of "location bias" in signaling, where the same ligand-receptor complex can initiate different downstream signals depending on its cellular location (e.g., plasma membrane versus endosomes), is an important area for investigation. endocrinology.org It is currently unknown whether PTH(3-84) binding to its receptor exhibits such location-specific signaling and how this might contribute to its diverse physiological effects. Understanding these pathways is crucial for a comprehensive appreciation of the biological actions of C-terminal PTH fragments. oup.com
Identification and Characterization of All Physiological Receptors for Parathyroid Hormone (3-84)
While there is compelling evidence for the existence of a C-terminal PTH receptor (CPTHR), this receptor has not yet been cloned or fully characterized at the molecular level. oup.comnih.gov A significant research hurdle is the definitive identification and characterization of all physiological receptors that bind PTH(3-84) and other C-terminal fragments. It is possible that there is more than one type of CPTHR, or that these fragments interact with other cell surface proteins to modulate cellular responses.
Research has shown high-affinity binding sites for C-terminal PTH fragments on osteocytic cells, which are distinct from the PTH1R. oup.com However, the precise molecular identity, tissue distribution, and binding kinetics of these receptors remain to be fully determined. The development of specific radioligands and photoaffinity labeling techniques for C-terminal fragments will be instrumental in isolating and characterizing these elusive receptors. oup.comnih.gov
| PTH Fragment | Receptor | Binding Affinity | Primary Signaling Pathway |
|---|---|---|---|
| PTH(1-34) | PTH1R | High | Adenylyl Cyclase/PKA, Phospholipase C/PKC |
| PTH(1-84) | PTH1R and CPTHR | High (to both) | Multiple pathways |
| PTH(3-84) and other C-terminal fragments | CPTHR | High | Largely unknown |
Role of Parathyroid Hormone (3-84) in Pathophysiological States Beyond Calcium Homeostasis
The traditional view of PTH's role is centered on the regulation of calcium and phosphate (B84403) balance. medscape.com However, emerging evidence suggests that PTH and its fragments may have broader physiological and pathophysiological implications. A significant research gap exists in understanding the role of PTH(3-84) in disease states beyond mineral metabolism. oup.com
For instance, PTH receptors are present in tissues not directly involved in calcium homeostasis, and elevated PTH levels have been associated with conditions such as cardiovascular disease and muscle weakness. mdpi.comjournalbonefragility.com It is plausible that C-terminal fragments like PTH(3-84), which circulate at high concentrations, contribute to these non-classical effects of PTH. Further research is needed to investigate the involvement of PTH(3-84) in the pathophysiology of various disorders, which could open new avenues for therapeutic interventions. oup.com
Emerging Research Avenues for Parathyroid Hormone (3-84)
Another promising research direction is the exploration of the therapeutic potential of PTH(3-84) and its analogs. Given that some C-terminal fragments have been shown to have effects that are antagonistic to the bone-resorbing actions of N-terminal PTH, they could potentially be developed as novel treatments for conditions characterized by excessive bone loss. bioscientifica.com Furthermore, understanding the unique signaling pathways activated by PTH(3-84) could lead to the development of targeted therapies that selectively modulate specific aspects of PTH's biological activity.
Potential of Parathyroid Hormone (3-84) as a Research Probe for Parathyroid Hormone Receptor Physiology
PTH(3-84) and other C-terminal fragments represent valuable tools for dissecting the complexities of PTH receptor physiology. By using these fragments, which selectively bind to the CPTHR and not the PTH1R, researchers can specifically investigate the functions and signaling pathways associated with this distinct receptor system. This allows for a clearer separation of the biological effects mediated by the N-terminal and C-terminal domains of PTH.
The use of PTH(3-84) as a research probe can help to map the tissue distribution of the CPTHR, identify its downstream signaling effectors, and elucidate its role in both physiological and pathological processes. This knowledge will not only advance our fundamental understanding of PTH biology but may also lead to the identification of new drug targets for a variety of diseases. bioscientifica.com
Methodological Advancements Required for Comprehensive Understanding of Parathyroid Hormone (3-84) Biology
A comprehensive understanding of the biological role of parathyroid hormone (3-84) [PTH(3-84)] necessitates significant methodological advancements. Research into this and other N-terminally truncated PTH fragments has been historically challenging due to their structural similarity to the full-length hormone and other fragments, leading to difficulties in specific detection and functional characterization. The development of more sophisticated and specific research tools is paramount to delineating the precise physiological and pathophysiological significance of PTH(3-84).
Overcoming the limitations of traditional immunoassays has been a primary focus. First-generation PTH radioimmunoassays lacked the specificity to distinguish between intact PTH and its fragments. nih.gov While second-generation "intact" PTH assays represented an improvement, they still exhibited cross-reactivity with large N-terminally truncated fragments like PTH(7-84), a molecule structurally similar to PTH(3-84). nih.gov This cross-reactivity complicates the accurate assessment of PTH(3-84) levels and its biological activity. Third-generation assays, with antibodies targeting the extreme N-terminus of PTH(1-84), offer better specificity for the full-length hormone but are not designed to quantify specific fragments like PTH(3-84). nih.gov
To address these challenges, researchers are increasingly turning to advanced techniques such as mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for the absolute quantification of various PTH fragments, including those with N-terminal truncations. This technology allows for the precise differentiation of PTH(3-84) from other circulating forms of the hormone, a critical step in understanding its regulation and function. nih.gov
Beyond mere detection, elucidating the biological actions of PTH(3-84) requires the development and application of sophisticated in vitro and in vivo models. Cellular assays using cell lines that endogenously or exogenously express PTH receptors are instrumental in dissecting the signaling pathways activated by PTH(3-84). These assays can measure downstream signaling molecules like cyclic AMP (cAMP) and intracellular calcium, providing insights into whether PTH(3-84) acts as an agonist or antagonist at the PTH type 1 receptor (PTH1R) or signals through a distinct receptor. oup.comelifesciences.org
Animal models are indispensable for investigating the in vivo physiological effects of PTH(3-84). Rodent models, including those with surgically induced renal failure or genetic modifications such as parathyroidectomy (PTX), allow researchers to study the impact of altered PTH fragment profiles on bone metabolism and mineral homeostasis. frontiersin.orgphysiology.org The administration of synthetic PTH fragments, including N-terminally truncated versions, to these animal models can help to unravel the specific biological roles of molecules like PTH(3-84). physiology.org
The development of specific antibodies that can reliably distinguish PTH(3-84) from other fragments remains a critical area for advancement. Such antibodies would be invaluable for a range of applications, including more specific immunoassays, immunohistochemistry to identify tissue localization of the fragment, and for functional studies to block its activity.
Q & A
Basic: How to select the optimal immunoassay for detecting PTH (3-84) in clinical research?
Methodological Answer:
When selecting an immunoassay, researchers must distinguish between second- and third-generation PTH assays. Second-generation "intact PTH" assays (e.g., Roche Elecsys, DiaSorin Liaison) cross-react with non-(1-84) fragments like (7-84) and potentially (3-84), leading to overestimation of bioactive PTH in conditions such as chronic kidney disease (CKD). Third-generation assays specifically target the (1-84) full-length peptide and exclude truncated fragments, improving specificity . To validate assays for PTH (3-84), perform parallel testing with third-generation assays and confirmatory techniques like liquid chromatography-mass spectrometry (LC-MS). Additionally, assess antibody cross-reactivity profiles using synthetic PTH fragments (e.g., (3-84), (7-84)) to quantify interference .
Basic: What preanalytical factors critically influence PTH (3-84) measurement accuracy?
Methodological Answer:
Sample stability is highly dependent on collection and storage protocols. Use EDTA plasma (preferred over serum) to prevent clotting-induced degradation. Immediate centrifugation and freezing at -80°C are essential, as PTH fragments degrade at room temperature within 4–6 hours. Avoid repeated freeze-thaw cycles, which fragment PTH and alter immunoassay results. For intraoperative studies, synchronize sampling with surgical milestones (e.g., gland excision) and standardize time intervals to minimize variability .
Advanced: How to experimentally distinguish the biological activity of PTH (3-84) from full-length PTH (1-84)?
Methodological Answer:
Design in vitro models using receptor-binding assays with PTH1R/PTH2R-transfected cells. Compare cAMP production or β-arrestin recruitment between PTH (1-84) and (3-84) fragments. For in vivo studies, administer equimolar doses of both peptides in animal models (e.g., parathyroidectomized rats) and measure calcium/phosphate kinetics. Utilize knockout models (e.g., PTH1R-/-) to confirm receptor specificity. Third-generation assays or LC-MS can quantify fragment-specific clearance rates .
Advanced: How to resolve contradictions in PTH data from different assays in CKD research?
Methodological Answer:
Contradictions arise due to heterogeneous fragment recognition. Standardize assays across studies using third-generation kits to exclude (7-84) interference. Validate findings with LC-MS for absolute quantification of (3-84) and (1-84) ratios. In longitudinal studies, correlate PTH fragment profiles with bone histomorphometry or fibroblast growth factor-23 (FGF-23) levels to assess clinical relevance. Meta-analyses should stratify results by assay generation and patient renal function .
Basic: What are the implications of PTH fragment cross-reactivity in immunoassays?
Methodological Answer:
Non-(1-84) fragments (e.g., (3-84), (7-84)) can artificially elevate "intact PTH" readings in second-generation assays, complicating diagnoses of hyperparathyroidism. In CKD, this overestimation may lead to inappropriate calcimimetic therapy. Researchers should report assay generation, cross-reactivity data, and fragment ratios. For translational studies, pair immunoassays with functional tests (e.g., adenylyl cyclase activation) to confirm bioactivity .
Advanced: What molecular techniques elucidate interactions between PTH (3-84) and its receptors?
Methodological Answer:
Surface plasmon resonance (SPR) quantifies binding kinetics of PTH (3-84) to PTH1R. Co-crystallization studies with receptor extracellular domains reveal structural determinants of fragment binding. Use monoclonal antibodies (e.g., ab215856 targeting C-terminal epitopes) in competitive ELISAs to map binding regions. For functional studies, CRISPR-edited cell lines lacking PTH1R can isolate fragment-specific signaling pathways .
Advanced: How to establish population-specific reference intervals for PTH (3-84)?
Methodological Answer:
Reference intervals must account for renal function, vitamin D status, and assay variability. Recruit vitamin D-replete subjects with normal eGFR and use third-generation assays to define the healthy range. Stratify CKD cohorts by dialysis modality and residual diuresis. For statistical rigor, employ non-parametric methods (e.g., percentile bootstrap) and validate intervals in multi-center studies .
Basic: Why do intraoperative PTH (3-84) levels persist post-parathyroidectomy?
Methodological Answer:
Persistence may reflect incomplete adenoma resection, multigland disease, or delayed clearance of long-lived fragments. Use rapid intraoperative assays (20-minute half-life protocol) and compare pre-/post-excision levels. If PTH (3-84) remains elevated, perform bilateral neck exploration. Consider fragment-specific assays to differentiate bioactive PTH (1-84) from inert fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
